molecular formula C11H15B B3051659 1-(2-Bromoethyl)-4-isopropylbenzene CAS No. 35338-68-2

1-(2-Bromoethyl)-4-isopropylbenzene

Cat. No.: B3051659
CAS No.: 35338-68-2
M. Wt: 227.14 g/mol
InChI Key: UULVXHIADFFGJC-UHFFFAOYSA-N
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Description

“1-(2-Bromoethyl)-4-isopropylbenzene” is likely a brominated derivative of isopropylbenzene (also known as cumene). It contains a benzene ring, an isopropyl group, and a 2-bromoethyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromination of alkyl groups attached to benzene rings is a common procedure in organic chemistry . The bromination usually involves the use of a Lewis acid catalyst such as FeBr3 or AlBr3 .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with an isopropyl group and a 2-bromoethyl group .


Chemical Reactions Analysis

Brominated organic compounds often undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile . They can also participate in elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Brominated organic compounds are generally denser than water and have higher boiling points .

Scientific Research Applications

  • Chemical Synthesis and Reactivity Studies :

    • The work by Chuchani and Martín (1990) explores the elimination kinetics of (2-bromoethyl)benzene in the gas phase, which is closely related to 1-(2-Bromoethyl)-4-isopropylbenzene. Their findings contribute to the understanding of reaction mechanisms involving brominated compounds (Chuchani & Martín, 1990).
    • A study by Mueller-Markgraf and Troe (1988) on the thermal decomposition of bromophenylethane, which shares structural similarities with this compound, provides insights into the behavior of brominated compounds under high temperatures (Mueller-Markgraf & Troe, 1988).
  • Material Science and Engineering :

    • Zhu, Li, and Huang (2021) discuss the selective separation of isopropylbenzene using nonporous adaptive crystals in their study. This research highlights the potential for using similar brominated compounds in material separation and purification processes (Zhu, Li, & Huang, 2021).
  • Organic Chemistry and Catalysis :

    • Eisenbraun (1990) details the synthesis of various bromobenzene isomers, showcasing the potential use of this compound in organic synthesis and catalyst development (Eisenbraun, 1990).
    • Bovonsombat and Mcnelis (1993) research on the ring halogenation of polyalkylbenzenes can be relevant to understanding the reactivity and potential applications of this compound in similar processes (Bovonsombat & Mcnelis, 1993).

Mechanism of Action

The bromine atom in “1-(2-Bromoethyl)-4-isopropylbenzene” is likely to be electrophilic and can be attacked by nucleophiles in a substitution reaction .

Safety and Hazards

Brominated organic compounds can be hazardous. They may cause skin and eye irritation, and they can be harmful if swallowed or inhaled .

Future Directions

The future directions for “1-(2-Bromoethyl)-4-isopropylbenzene” would depend on its potential applications. Brominated organic compounds are often used in the synthesis of other organic compounds, so it could be used as a starting material in various synthetic routes .

Properties

IUPAC Name

1-(2-bromoethyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULVXHIADFFGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560183
Record name 1-(2-Bromoethyl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35338-68-2
Record name 1-(2-Bromoethyl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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